molecular formula C17H14N4O3S B2408488 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-74-4

4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2408488
CAS No.: 2034487-74-4
M. Wt: 354.38
InChI Key: DTEPGAYDOLNDRX-UHFFFAOYSA-N
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Description

4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that integrates multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include an oxazole ring, a pyrazolo[1,5-a]pyridine moiety, and a benzenesulfonamide group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or 1,3-diketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification methods are critical factors in industrial production to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-12-19-17(11-24-12)13-2-4-16(5-3-13)25(22,23)20-14-7-9-21-15(10-14)6-8-18-21/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEPGAYDOLNDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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